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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B15603137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-MPH-220, a
stereoisomer of the novel myosin inhibitor MPH-220. While its enantiomer, (S)-MPH-220, is a
potent and highly selective inhibitor of fast skeletal muscle myosin-2, (R)-MPH-220 exhibits a
significantly weaker inhibitory effect. This document collates the available quantitative data,
details the experimental methodologies used for its characterization, and visualizes the
relevant biological and experimental pathways.

Executive Summary

MPH-220 is a next-generation muscle relaxant that directly targets the myosin motor protein,
offering a distinct mechanism of action compared to centrally acting muscle relaxants.[1] Its
therapeutic potential lies in its remarkable selectivity for fast skeletal muscle myosin-2 isoforms,
thereby avoiding off-target effects on cardiac, smooth, and non-muscle myosins.[1] This
selectivity is conferred by a single amino acid difference in the drug-binding pocket between
myosin isoforms. However, the inhibitory activity of MPH-220 is highly dependent on its
stereochemistry. The S(-) enantiomer is the primary active form, demonstrating potent inhibition
of fast skeletal myosin. In contrast, the R(+) enantiomer, (R)-MPH-220, is substantially less
active, exhibiting a fourfold weaker effect on muscle force relaxation.[1]

Data Presentation: Quantitative Selectivity of MPH-
220
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The inhibitory activity of MPH-220 across various myosin-2 isoforms has been quantified using
actin-activated ATPase assays. The half-maximal inhibitory concentrations (IC50) from these
experiments are summarized below. It is important to note that these values were determined
for the potent S(-) enantiomer. The IC50 for (R)-MPH-220 is expected to be significantly higher.

IC50 of (S)-MPH-
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activity.

Data sourced from Gyimesi M, et al. Cell. 2020 Oct 15;183(2):335-346.e13.

Mechanism of Action and Selectivity

MPH-220 binds to the blebbistatin-binding cavity of the myosin motor domain, a pocket that is
crucial for the conformational changes that drive muscle contraction.[1] The compound
stabilizes the myosin in a pre-powerstroke, actin-detached state, thus inhibiting the ATPase
cycle and preventing force generation.
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The high selectivity for fast skeletal myosin isoforms is attributed to a key amino acid residue
within this binding pocket. Fast skeletal myosins possess a leucine residue at this position,
which accommodates the morpholino group of MPH-220.[2] In contrast, cardiac, smooth, and
non-muscle myosin isoforms have a bulkier phenylalanine residue at the equivalent position,
which creates a steric clash with MPH-220, preventing high-affinity binding and inhibition.[1]

Experimental Protocols

The determination of MPH-220's selectivity relies on two primary experimental procedures: the
purification of myosin isoforms and the subsequent actin-activated ATPase activity assays.

Purification of Myosin Isoforms

Objective: To isolate pure and active myosin-2 isoforms from various tissue sources or
expression systems.

Protocol for Tissue-Sourced Myosin (e.g., Rabbit Psoas, Porcine Ventricle):

o Tissue Homogenization: Muscle tissue is minced and homogenized in a low-salt buffer (e.g.,
containing KCI, phosphate buffer, MgCl2, and protease inhibitors) to extract myofibrils.

e Myosin Extraction: The myofibrillar pellet is washed and then resuspended in a high-salt
extraction buffer (e.g., containing high concentrations of KCI, phosphate buffer, ATP, and
DTT) to solubilize myosin.

o Actin Removal: The solution is centrifuged at high speed to pellet the actin filaments and
other insoluble components.

o Ammonium Sulfate Precipitation: Myosin is precipitated from the supernatant by the gradual
addition of ammonium sulfate. The protein pellet is collected by centrifugation.

» Dialysis: The myosin pellet is redissolved in a high-salt buffer and dialyzed extensively
against a low-salt buffer to induce the formation of myosin filaments.

 Clarification: The filament solution is clarified by centrifugation to remove any aggregated
protein.
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» Final Purification: The myosin is further purified using techniques like ion-exchange
chromatography or gel filtration to ensure high purity. Protein concentration and purity are
assessed by SDS-PAGE.

Actin-Activated ATPase Inhibition Assay

Objective: To measure the rate of ATP hydrolysis by a specific myosin isoform in the presence
of actin and to determine the inhibitory effect of (R)-MPH-220.

Protocol:

o Reaction Mixture Preparation: A reaction buffer is prepared containing imidazole, KClI,
MgCl2, and EGTA at a physiological pH (typically 7.4).

o Protein Preparation: Purified myosin subfragment-1 (S1) and filamentous actin (F-actin) are
added to the reaction buffer.

« Inhibitor Addition: Varying concentrations of (R)-MPH-220 (or its enantiomer/racemic mixture)
dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixture. Control
reactions receive the solvent alone.

e Initiation of Reaction: The reaction is initiated by the addition of ATP.

o Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring
the amount of inorganic phosphate (Pi) released over time. This is typically done using a
colorimetric method, such as the malachite green assay, which forms a colored complex with
Pi that can be measured spectrophotometrically at approximately 650 nm.[3]

» Data Analysis: The ATPase activity (rate of Pi release) is plotted against the inhibitor
concentration. The data are fitted to a dose-response curve to calculate the IC50 value,
which represents the concentration of the inhibitor required to reduce the enzyme activity by
50%.

Mandatory Visualizations
Myosin ATPase and Inhibition Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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